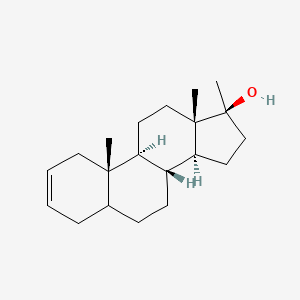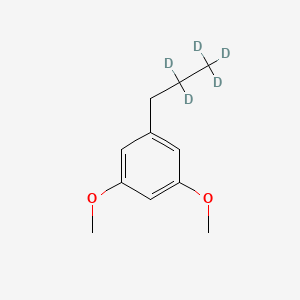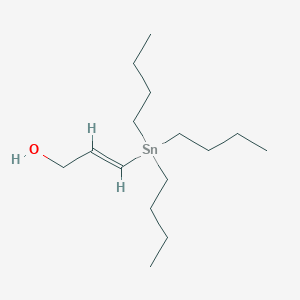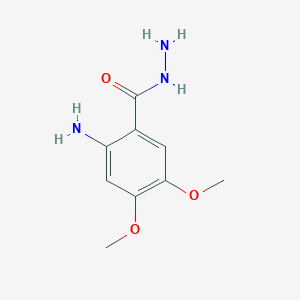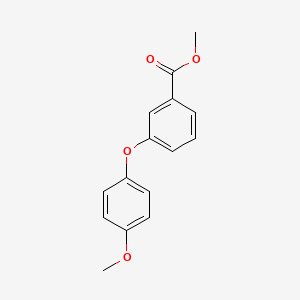
2,3-O-Isopropylidene-L-apiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-O-Isopropylidene-L-apiose is a derivative of L-apiose, a branched-chain pentose sugar found predominantly in plants. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the apiose molecule. It is widely used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-L-apiose typically involves the protection of L-apiose using acetone in the presence of an acid catalyst. One common method includes the cyclization of dithioacetals possessing a 2,3-O-isopropylidene group to preserve the correct configuration of the apiofuranose ring . Another method involves the periodate oxidation and borohydride reduction of L-arabinose derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar protective group strategies and purification techniques as those used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-O-Isopropylidene-L-apiose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The isopropylidene group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Acidic conditions, such as using sulfuric acid, facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted apiose derivatives.
Applications De Recherche Scientifique
2,3-O-Isopropylidene-L-apiose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-O-Isopropylidene-L-apiose primarily involves its role as a protected intermediate in synthetic pathways. The isopropylidene group protects the hydroxyl groups during reactions, allowing for selective modifications at other positions. This protection is crucial for maintaining the integrity of the apiofuranose ring during complex synthetic processes .
Comparaison Avec Des Composés Similaires
L-apiose: The parent compound without the isopropylidene protection.
2,3-O-Isopropylidene-D-glyceraldehyde: Another isopropylidene-protected sugar derivative.
2,3-O-Isopropylidene-L-erythruronolactone: A related compound used in similar synthetic applications.
Uniqueness: 2,3-O-Isopropylidene-L-apiose is unique due to its specific protective group, which allows for selective reactions and modifications. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides, where maintaining the correct stereochemistry is essential .
Propriétés
Formule moléculaire |
C29H50O6 |
|---|---|
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
(1R,2R,4S,5R,7R,11S,12R,15R,16S)-15-[(2R,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17+,18+,19-,20-,21-,22+,23-,24+,25-,26-,28-,29-/m1/s1 |
Clé InChI |
HJIKODJJEORHMZ-SPCHQUQBSA-N |
SMILES isomérique |
CC[C@H]([C@H]([C@@H]([C@H](C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2COC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)C(C)C |
SMILES canonique |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

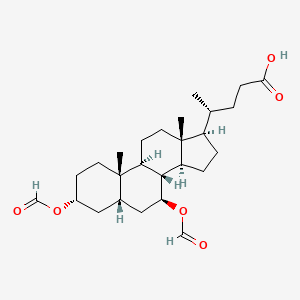
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
